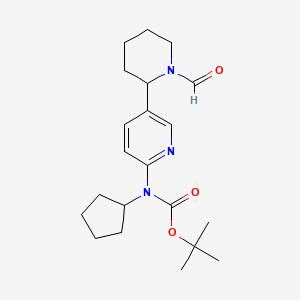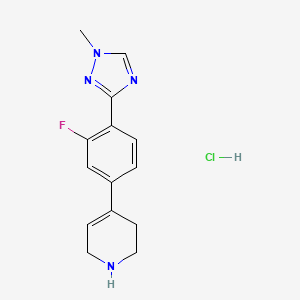![molecular formula C21H23N3O6 B11825229 tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)
tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxycarbonyl-protected amino group, a cyano group, and a tetrahydrobenzo[d]oxazole ring, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
The synthesis of tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzyloxycarbonyl-protected amino group: This is achieved by reacting the appropriate amine with benzyloxycarbonyl chloride in the presence of a base.
Cyclization to form the tetrahydrobenzo[d]oxazole ring: This step involves the reaction of the intermediate with a suitable reagent to form the oxazole ring.
Introduction of the cyano group: This can be done through nucleophilic substitution or other suitable methods.
Final esterification: The tert-butyl ester is introduced in the final step to complete the synthesis.
Análisis De Reacciones Químicas
tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The benzyloxycarbonyl-protected amino group can undergo substitution reactions to introduce different substituents.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can interact with active sites, while the cyano group and oxazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate include:
tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate: Lacks the cyano group, which may affect its reactivity and applications.
This compound: Similar structure but with different substituents on the oxazole ring, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H23N3O6 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
tert-butyl (3aR,4S)-6-cyano-2-oxo-4-(phenylmethoxycarbonylamino)-3a,4,5,6-tetrahydro-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C21H23N3O6/c1-21(2,3)30-20(27)24-17-15(9-14(11-22)10-16(17)29-19(24)26)23-18(25)28-12-13-7-5-4-6-8-13/h4-8,10,14-15,17H,9,12H2,1-3H3,(H,23,25)/t14?,15-,17+/m0/s1 |
Clave InChI |
QDQQTWHYAOGPRU-IGGKNEPZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2[C@H](CC(C=C2OC1=O)C#N)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1C2C(CC(C=C2OC1=O)C#N)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)

![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)


![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)





![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)
